molecular formula C9H12FN B7988627 2-Butyl-6-fluoropyridine CAS No. 78498-63-2

2-Butyl-6-fluoropyridine

Cat. No.: B7988627
CAS No.: 78498-63-2
M. Wt: 153.20 g/mol
InChI Key: CBGHPDRYKHZSFC-UHFFFAOYSA-N
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Description

2-Butyl-6-fluoropyridine is an organic compound with the molecular formula C9H12FN It belongs to the class of fluoropyridines, which are pyridine derivatives where one or more hydrogen atoms are replaced by fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-butylpyridine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents and solvents. The use of catalytic systems and green chemistry principles is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of butyl alcohol, butyraldehyde, or butyric acid.

    Reduction: Formation of 2-butylpiperidine.

Scientific Research Applications

2-Butyl-6-fluoropyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, especially those targeting the central nervous system.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

    2-Butylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoropyridine:

    6-Fluoropyridine: Similar structure but without the butyl group, leading to different reactivity and uses.

Uniqueness

2-Butyl-6-fluoropyridine is unique due to the presence of both the butyl and fluorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-butyl-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-3-5-8-6-4-7-9(10)11-8/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGHPDRYKHZSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508994
Record name 2-Butyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78498-63-2
Record name 2-Butyl-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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